molecular formula C14H22N4O2 B6721505 5,5-Dimethyl-4-[2-(1,3,5-trimethylpyrazol-4-yl)acetyl]piperazin-2-one

5,5-Dimethyl-4-[2-(1,3,5-trimethylpyrazol-4-yl)acetyl]piperazin-2-one

Cat. No.: B6721505
M. Wt: 278.35 g/mol
InChI Key: ALWMPYQJVDQUSC-UHFFFAOYSA-N
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Description

5,5-Dimethyl-4-[2-(1,3,5-trimethylpyrazol-4-yl)acetyl]piperazin-2-one is a synthetic organic compound known for its unique structural features and potential applications in various fields such as medicinal chemistry and material science. This compound features a piperazinone core substituted with a trimethylpyrazolyl acetyl group, which imparts distinct chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,5-Dimethyl-4-[2-(1,3,5-trimethylpyrazol-4-yl)acetyl]piperazin-2-one typically involves multi-step organic reactions. One common route includes the following steps:

    Formation of the Piperazinone Core: Starting from a suitable diketone, the piperazinone ring is formed through cyclization reactions.

    Introduction of the Trimethylpyrazolyl Acetyl Group: This step involves the acylation of the piperazinone core with 1,3,5-trimethylpyrazole-4-acetyl chloride under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the laboratory synthesis, focusing on higher yields and purity. Techniques such as continuous flow chemistry and the use of automated reactors can enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

5,5-Dimethyl-4-[2-(1,3,5-trimethylpyrazol-4-yl)acetyl]piperazin-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, potentially leading to the formation of carboxylic acids or ketones.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert carbonyl groups to alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the piperazinone nitrogen or the pyrazole ring, introducing different functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydride.

Major Products

    Oxidation: Carboxylic acids, ketones.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Chemistry

In chemistry, 5,5-Dimethyl-4-[2-(1,3,5-trimethylpyrazol-4-yl)acetyl]piperazin-2-one is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology and Medicine

In biological and medicinal research, this compound is investigated for its potential pharmacological activities. It may act as a ligand for certain receptors or enzymes, influencing biological pathways and offering therapeutic potential.

Industry

In the industrial sector, this compound can be used in the development of new materials with specific properties, such as polymers or coatings, due to its stable and versatile structure.

Mechanism of Action

The mechanism by which 5,5-Dimethyl-4-[2-(1,3,5-trimethylpyrazol-4-yl)acetyl]piperazin-2-one exerts its effects depends on its interaction with molecular targets. It may bind to specific receptors or enzymes, altering their activity and influencing cellular pathways. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

    4-Acetylpiperazin-2-one: Lacks the trimethylpyrazolyl group, leading to different chemical and biological properties.

    1,3,5-Trimethylpyrazole: A simpler structure without the piperazinone core, used in different contexts.

    N-Acetylpiperazine: Similar core structure but different substituents, affecting its reactivity and applications.

Uniqueness

5,5-Dimethyl-4-[2-(1,3,5-trimethylpyrazol-4-yl)acetyl]piperazin-2-one is unique due to the combination of the piperazinone core and the trimethylpyrazolyl acetyl group. This combination imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for research and industrial applications.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds

Properties

IUPAC Name

5,5-dimethyl-4-[2-(1,3,5-trimethylpyrazol-4-yl)acetyl]piperazin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H22N4O2/c1-9-11(10(2)17(5)16-9)6-13(20)18-7-12(19)15-8-14(18,3)4/h6-8H2,1-5H3,(H,15,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ALWMPYQJVDQUSC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1C)C)CC(=O)N2CC(=O)NCC2(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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